Berberine sulfate
Overview
Description
Synthesis Analysis
The synthesis of berberine and its derivatives, including berberine sulfate, involves modifying the functional groups of berberine to enhance its pharmacological activity. Studies suggest that the introduction of heterocyclic rings of different sizes into berberine could further improve its efficacy and safety for clinical use (Jin, Khadka, & Cho, 2016).
Molecular Structure Analysis
Berberine is characterized by its isoquinoline alkaloid structure, which contributes to its wide range of pharmacological effects. The modification of berberine's structure, such as altering atoms and the skeleton size, is rare but suggested as a beneficial approach for drug development (Jin, Khadka, & Cho, 2016).
Chemical Reactions and Properties
Berberine and its derivatives undergo various chemical reactions that influence their pharmacological activities. The modification of berberine's functional groups significantly affects its activity, suggesting the importance of structural modification in drug development (Jin, Khadka, & Cho, 2016).
Physical Properties Analysis
The physical properties of berberine, including its solubility and bioavailability, are crucial for its pharmacological effectiveness. The poor solubility and bioavailability of berberine have been challenges, leading to efforts to enhance these properties through structural modifications and formulation development (Murakami, Bodor, & Bodor, 2023).
Chemical Properties Analysis
Berberine's chemical properties, such as its interaction with cellular targets and the inhibition of various enzymes and receptors, are fundamental to its therapeutic effects. Its mechanism of action includes the inhibition of oxidative stress, anti-inflammatory activities, and modulation of metabolic pathways, which are influenced by its chemical structure and properties (Li, Geng, Jiang, & Kong, 2014).
Scientific Research Applications
Antibacterial and Antiadhesive Properties : Berberine sulfate exhibits bacteriostatic effects against streptococci and blocks their adherence to host cells, fibronectin, and hexadecane. It also increases the release of lipoteichoic acid from streptococci, preventing or dissolving lipoteichoic acid-fibronectin complexes (Sun, Courtney, & Beachey, 1988).
Potential in Osteoporosis Treatment : Berberine sulfate inhibits osteoclast differentiation and formation, a key factor in osteoporosis, without affecting bone marrow macrophage viability. It works through RANKL-induced NF-κB and NFAT pathways (Zhou et al., 2015).
Impact on Uropathogenic Escherichia coli : It reduces the adhesion of uropathogenic E. coli to erythrocytes and epithelial cells, selectively suppressing the synthesis and assembly of fimbriae in these organisms (Sun, Abraham, & Beachey, 1988).
Cancer Prevention Properties : Berberine sulfate inhibits the effects of tumor promoters such as 12-O-tetradecanoylphorbol-13-acetate and teleocidin, suggesting a role in cancer prevention (Nishino, Kitagawa, Fujiki, & Iwashima, 1986).
Multispectrum Therapeutic Activities : Berberine has shown effectiveness in treating chronic disorders such as diabetes, cancer, depression, hypertension, and hypercholesterolemia. Its pharmacological properties have evolved over time, presenting a significant potential for therapeutic use (Vuddanda, Chakraborty, & Singh, 2010).
Immunomodulatory Effects : In mice, berberine sulfate shows immunomodulatory effects, reducing mortality and attenuating lung and intestine injury in endotoxemic conditions. It modulates cytokine secretion, reducing levels of pro-inflammatory mediators while upregulating IL-10 release (Li et al., 2006).
Antidiarrheal Properties : Berberine sulfate is effective and safe as an antisecretory drug for diarrhea caused by enterotoxigenic E. coli and Vibrio cholerae (Rabbani, Butler, Knight, Sanyal, & Alam, 1987).
Metabolic Pathways in Rats and Humans : The study of urinary metabolites of berberine in rats and humans suggests similar biotransformation pathways in both species, with multiple metabolites identified (Qiu et al., 2008).
Gut Microbiota Modulation : Berberine sulfate has been shown to modify the structure of gut microbiota, impacting obesity and insulin resistance in high-fat diet-fed rats. This suggests a potential role in metabolic disorders (Zhang et al., 2012).
Cardiovascular Effects : It mitigates cardiomyocyte TNF-α secretion, abnormal calcium cycling, and cardiac dysfunction in rats exposed to lipopolysaccharide, indicating potential cardiovascular benefits (Yang et al., 2006).
Future Directions
properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrogen sulfate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18NO4.H2O4S/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4/h3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JISRTQBQFQMSLG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979387 | |
Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
INSOL IN CHLOROFORM /TRIHYDRATE/ | |
Record name | BERBERINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Berberine sulfate | |
Color/Form |
YELLOW CRYSTALS | |
CAS RN |
633-66-9, 316-41-6 | |
Record name | Berberine bisulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=633-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Berberine sulfate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BERBERINE SULFATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Dimethoxy-5,6-dihydro-2H-[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydrogen sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40979387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Berberine hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BERBERINE BISULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69A4M9800W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | BERBERINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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